molecular formula C12H15BrO2S B1522058 1-Bromo-4-(cyclohexanesulfonyl)benzene CAS No. 861113-45-3

1-Bromo-4-(cyclohexanesulfonyl)benzene

Cat. No. B1522058
M. Wt: 303.22 g/mol
InChI Key: GEWOENZUQNEWRY-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclohexanesulfonyl)benzene is a chemical compound with the molecular formula C12H15BrO2S and a molecular weight of 303.22 g/mol. It is also known by its IUPAC name 1-bromo-4-(cyclohexylsulfonyl)benzene .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-(cyclohexanesulfonyl)benzene is 1S/C12H15BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h6-9,11H,1-5H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Field: Organic Chemistry

1-Bromo-4-(cyclohexanesulfonyl)benzene is used in the field of organic chemistry .

Application Summary

It is used as a reagent in the direct arylation of heteroarenes . Heteroarenes are a class of organic compounds that contain a heteroatom (an atom other than carbon or hydrogen) within a ring structure.

Methods of Application

The method involves the use of palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored. High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .

Results and Outcomes

The results showed that high yields of arylated heteroarenes were obtained. The major side-products of the reaction are HBr/KOAc . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .

Safety And Hazards

Specific safety and hazard information for 1-Bromo-4-(cyclohexanesulfonyl)benzene is not provided in the search results. For detailed safety information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-bromo-4-cyclohexylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWOENZUQNEWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660104
Record name 1-Bromo-4-(cyclohexanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(cyclohexanesulfonyl)benzene

CAS RN

861113-45-3
Record name 1-Bromo-4-(cyclohexanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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